Cas no 103766-07-0 (Olean-12-en-28-oicacid, 21-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-3,23-dihydroxy-,(3b,4a,21b)-)

Olean-12-en-28-oicacid, 21-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-3,23-dihydroxy-,(3b,4a,21b)- structure
103766-07-0 structure
Product name:Olean-12-en-28-oicacid, 21-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-3,23-dihydroxy-,(3b,4a,21b)-
CAS No:103766-07-0
MF:C42H68O15
MW:812.980335235596
CID:150668
PubChem ID:190596

Olean-12-en-28-oicacid, 21-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-3,23-dihydroxy-,(3b,4a,21b)- Chemical and Physical Properties

Names and Identifiers

    • Olean-12-en-28-oicacid, 21-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-3,23-dihydroxy-,(3b,4a,21b)-
    • 21β-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-3β,23-dihydroxyolean-12-en-28-oic acid
    • 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradeca
    • Olean-12-en-28-oicacid, 21-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-3,23-dihydroxy-,(3...
    • Anchusoside
    • 103766-07-0
    • 21beta-[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyloxy]-3beta,23-dihydroxyolean-12-en-28-oic acid
    • Olean-12-en-28-oic acid, 21-((2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-3,23-dihydroxy-, (3beta,4alpha,21beta)-
    • 21-[(2-O-Hexopyranosylhexopyranosyl)oxy]-3,23-dihydroxyolean-12-en-28-oic acid
    • (3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • Anchusoside-5
    • DTXSID40908576
    • Inchi: InChI=1S/C42H68O15/c1-37(2)15-21-20-7-8-25-38(3)11-10-26(46)39(4,19-45)24(38)9-12-41(25,6)40(20,5)13-14-42(21,36(52)53)16-27(37)56-35-33(31(50)29(48)23(18-44)55-35)57-34-32(51)30(49)28(47)22(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)
    • InChI Key: UXNJZCIDKFVLKW-UHFFFAOYSA-N
    • SMILES: OCC1OC(OC2C(O)C(O)C(CO)OC2OC2CC3(C(=O)O)C(C4=CCC5C6(CCC(O)C(C)(CO)C6CCC5(C)C4(C)CC3)C)CC2(C)C)C(O)C(O)C1O

Computed Properties

  • Exact Mass: 812.45594
  • Monoisotopic Mass: 812.45582146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 8
  • Complexity: 1540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 256Ų

Experimental Properties

  • PSA: 256.29

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm